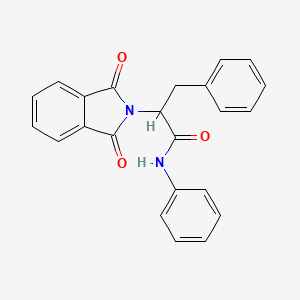

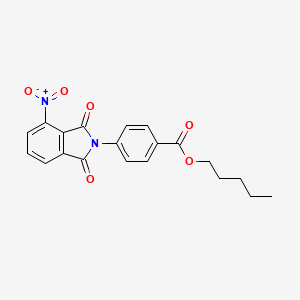

pentyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pentyl-4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoat ist eine komplexe organische Verbindung, die durch ihre einzigartige Struktur gekennzeichnet ist, die eine Nitrogruppe, einen Dioxo-Isoindolin-Rest und einen Benzoatester umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pentyl-4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoat beinhaltet typischerweise die Veresterung von 4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoesäure mit Pentanol. Die Reaktion wird üblicherweise durch eine Säure wie Schwefelsäure oder Salzsäure katalysiert und unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung zu gewährleisten.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Die Verwendung von Katalysatoren und Lösungsmitteln, die leicht recycelt werden können, ist ebenfalls üblich, um die Nachhaltigkeit des Prozesses zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Pentyl-4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Verbindung kann mit Reagenzien wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators reduziert werden.

Substitution: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure und den entsprechenden Alkohol zu ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Wässrige Natriumhydroxid- oder Salzsäure unter Rückflussbedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 4-(4-Amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoat.

Reduktion: Bildung von Pentyl-4-(4-Amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoat.

Substitution: Bildung von 4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoesäure und Pentanol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the esterification of 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid with pentanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of PENTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

PENTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the pentyl group can be replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Hydrolysis: Aqueous acid or base solutions, elevated temperatures.

Major Products

Reduction: 4-(4-amino-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate.

Substitution: Various substituted esters depending on the nucleophile used.

Hydrolysis: 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid and pentanol.

Wissenschaftliche Forschungsanwendungen

Pentyl-4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Aufgrund seiner einzigartigen strukturellen Merkmale wird es als potenzielle biochemische Sonde untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Pentyl-4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Nitrogruppe kann einer Bioreduktion unterzogen werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren können, was zu verschiedenen biologischen Wirkungen führt. Der Dioxo-Isoindolin-Rest kann auch eine Rolle bei der Modulation der Aktivität der Verbindung spielen, indem er mit Enzymen und Rezeptoren interagiert.

Wirkmechanismus

The mechanism of action of PENTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed in vivo to release the active carboxylic acid, which can further interact with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butansäure

- 4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoesäure

- 4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentansäure

Einzigartigkeit

Pentyl-4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoat ist einzigartig aufgrund seiner Esterbindung, die im Vergleich zu seinen Carbonsäure-Gegenstücken unterschiedliche physikalisch-chemische Eigenschaften verleiht. Diese Veresterung kann die Löslichkeit, Stabilität und Reaktivität der Verbindung beeinflussen, was sie für bestimmte Anwendungen geeignet macht, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.

Eigenschaften

Molekularformel |

C20H18N2O6 |

|---|---|

Molekulargewicht |

382.4 g/mol |

IUPAC-Name |

pentyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |

InChI |

InChI=1S/C20H18N2O6/c1-2-3-4-12-28-20(25)13-8-10-14(11-9-13)21-18(23)15-6-5-7-16(22(26)27)17(15)19(21)24/h5-11H,2-4,12H2,1H3 |

InChI-Schlüssel |

OHXZGUCDMWWQNY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707215.png)

![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)

![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)

![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)

![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)